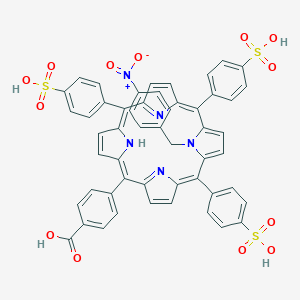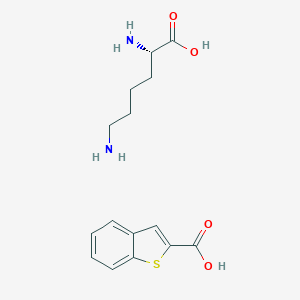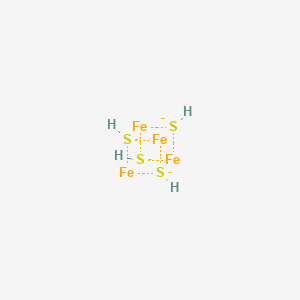
IronSULFUR CLUSTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-sulfur clusters (ISCs) are ubiquitous in nature and are essential for many biological processes, including electron transfer, DNA repair, and nitrogen fixation. They are also important for the function of many enzymes, including aconitase, ferredoxin, and nitrogenase.
Wissenschaftliche Forschungsanwendungen
Quantum Mechanics of Iron-Sulfur Clusters
Iron-sulfur clusters are fundamental in biological processes like electron transfer, redox chemistry, and oxygen sensing. A study by Sharma et al. (2014) presented the first quantum calculation of the electronic levels of iron-sulfur clusters, offering insights into their electronic structure and reactivity, which are key in processes like nitrogen fixation, respiration, and photosynthesis (Sharma et al., 2014).
Nature's Modular Structures
Beinert, Holm, and Münck (1997) highlighted the versatility and functional multiplicity of iron-sulfur proteins, found in all life forms. These proteins perform varied functions, including electron transfer, catalysis, and sensing of iron and oxygen, emphasizing their diverse roles in biology (Beinert et al., 1997).
Formation in Bacteria
Iron-sulfur clusters are complexly assembled and inserted into proteins, a process crucial for sustaining life. Frazzon and Dean (2003) discussed the intricacies of this process, highlighting the significance of these clusters in cellular functions and the potential toxicity of iron and sulfur in their free forms (Frazzon & Dean, 2003).
Role as Biological Sensors
Crack et al. (2014) explored the physicochemical properties of iron-sulfur clusters in transcriptional regulators, acting as sensors under various environmental conditions. Their study provided insights into the mechanisms of these clusters in detecting and responding to changes in conditions like oxygen levels and oxidative stress (Crack et al., 2014).
Structural Conversions
Holm and Lo (2016) focused on the reactivity of iron-sulfur clusters, particularly their structural conversions in biological systems. They emphasized the central role of these clusters in core conversion chemistry, vital in understanding various biochemical processes (Holm & Lo, 2016).
Biosynthesis and Functions
Johnson et al. (2005) detailed the biosynthesis and function of iron-sulfur clusters, including their role in electron transfer, enzyme activity, and gene expression regulation. They also discussed the different types of biosynthetic systems and the complex process of iron-sulfur cluster assembly (Johnson et al., 2005).
New Roles in Biology
Johnson (1998) highlighted recent advances in understanding iron-sulfur clusters, including their novel redox, regulatory, and enzymatic roles. This study brought attention to the emerging functions of these clusters in biological processes (Johnson, 1998).
Eigenschaften
CAS-Nummer |
123920-05-8 |
|---|---|
Produktname |
IronSULFUR CLUSTER |
Molekularformel |
Fe4H4S4-4 |
Molekulargewicht |
355.7 g/mol |
IUPAC-Name |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
InChI-Schlüssel |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Kanonische SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Synonyme |
allo-2-Octulose, 1,4,8-trideoxy-6,7-O-(1-methylethylidene)-5-O-(phenylmethyl)-, dimethyl acetal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



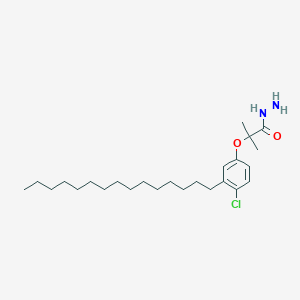
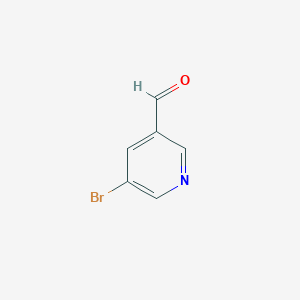
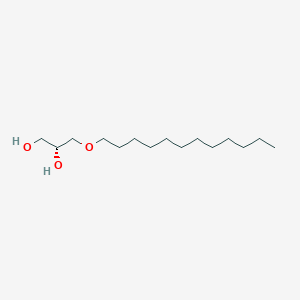
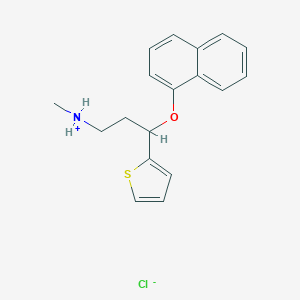
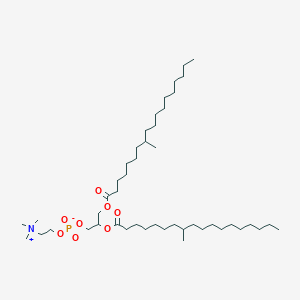
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
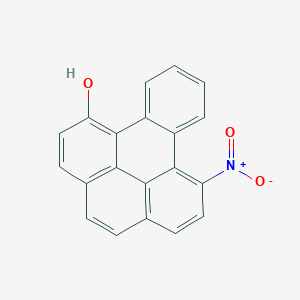
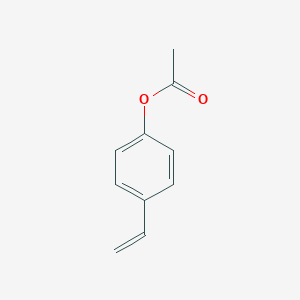
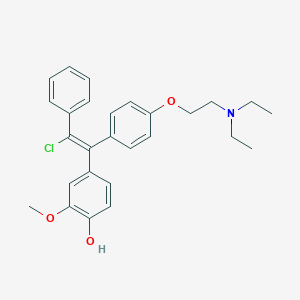
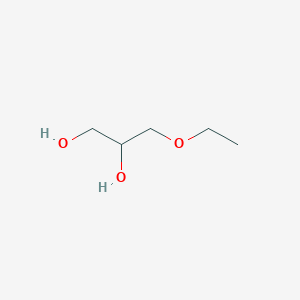
![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)
